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Compound of Interest

Compound Name: Pyflubumide

Cat. No.: B1473361

Introduction

Pyflubumide is a novel carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd.,
distinguished by its uniqgue methoxyhexafluoroisopropyl substituent.[1] Classified by the
Insecticide Resistance Action Committee (IRAC) in subgroup 25B, it functions as a potent
inhibitor of the mitochondrial complex Il (succinate dehydrogenase) in the respiratory chain.[1]
Pyflubumide demonstrates exceptional efficacy against various spider mite species, including
strains that have developed resistance to conventional acaricides.[1] A key feature of its mode
of action is its role as a pro-acaricide; it requires metabolic activation within the target pest to
exert its inhibitory effect.[2] This guide provides an in-depth summary of the spectroscopic data
and analytical methodologies essential for the characterization and quantification of
Pyflubumide, tailored for researchers and professionals in drug development and analytical
chemistry.

Chemical and Physical Properties

Pyflubumide's fundamental properties are summarized below, providing a foundation for its
analytical characterization.
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Property Value Reference
3'-isobutyl-N-isobutyryl-1,3,5-
trimethyl-4'-[2,2,2-trifluoro-1-

IUPAC Name methoxy-1- [3]

(trifluoromethyl)ethyl]pyrazole-

4-carboxanilide

CAS Registry No. 926914-55-8 [1]
Molecular Formula Ca25H31FsN303 [1]
Molecular Weight 535.52 g/mol [1]
Appearance White powder [1]
Melting Point 86°C [1]

Water Solubility

0.27 mg/L (at 20°C)

[1]

Log P (o/w)

5.34 (at 25°C)

[4]

Spectroscopic Characterization Data

The following sections detail the key spectroscopic data for Pyflubumide, crucial for its

structural elucidation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy is a primary tool for confirming the chemical structure of Pyflubumide.

The assignments below correspond to the proton signals observed in a standard experiment.

Table 1: *H NMR Spectroscopic Data for Pyflubumide Solvent: DMSO-ds, Instrument: Bruker
ARX-400, Standard: Tetramethylsilane (TMS)[5]
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Chemical Shift (3)

opm Multiplicity Assignment Reference
7.45 d 1H (Aromatic) [2115]
7.25 dd 1H (Aromatic) [2]15]
7.15 d 1H (Aromatic) [2115]
3.61 s 3H (-OCHs) [2][5]
3.41 s 3H (Pyrazole -NCH3)  [2][5]
2.94 m 1H (-CH- of isobutyryl)  [2][5]
2.83 d 1H (-CH2- of isobutyl)  [2][5]
2.30 s 3H (Pyrazole -CHs) [2][5]
2.11 s 3H (Pyrazole -CHs) [2115]
1.95 m 1H (-CH- of isobutyl)  [2][5]
1.16 d 6H (-CH(CH2)2) [2115]
0.68 d 6H (-CH(CH3)2) [2][5]

Note: Published experimental 3C NMR data for Pyflubumide are not readily available in the
reviewed literature. However, related new compounds have been characterized using 13C NMR.

[6]

Mass Spectrometry (MS)

Mass spectrometry is vital for confirming molecular weight and for developing quantitative
analytical methods. Pyflubumide and its primary active metabolite are typically analyzed using
tandem mass spectrometry (LC-MS/MS).

Table 2: High-Resolution Mass and Tandem MS (MS/MS) Data
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Analyte Parameter Value Reference
Pyflubumide Molecular Formula C25H31FsN303 [1]
Exact Mass 535.52 [1]
Precursor lon [M+H]*

536.2 [7]
(m/z)
Product lon (m/z) 155.1 [7]
Pyflubumide-NH Molecular Formula C21H25FsN30:2 [7]
(Active Metabolite) Exact Mass 465.45 [7]
Precursor lon [M+H]*

466.2 [7]
(m/z)
Product lon (m/z) 1115 [7]

The fragmentation of Pyflubumide (m/z 536.2) to its product ion (m/z 155.1) in positive ion

mode is a key transition for its selective detection.[7] This transition likely corresponds to the

cleavage of the amide bond and subsequent fragmentation, yielding the stable 1,3,5-

trimethylpyrazole-4-carbonyl fragment. The primary metabolic transformation is the loss of the

isobutyryl group to form the active metabolite, Pyflubumide-NH.[7]

Infrared (IR) Spectroscopy

While experimental IR spectra for Pyflubumide are not widely published, the characteristic

absorption frequencies can be predicted based on its functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for Pyflubumide
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. . . Predicted Wavenumber
Functional Group Vibration Type

(cm™)
C=0 (Amide) Stretch 1690 - 1630 (strong)
C=C (Aromatic) Stretch 1600 - 1450 (medium)
C-H (Alkyl) Stretch 2960 - 2850 (medium-strong)
C-H (Aromatic) Stretch 3100 - 3000 (weak)
C-O (Ether) Stretch 1260 - 1000 (strong)
C-F (Trifluoromethyl) Stretch 1400 - 1000 (very strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Studies on the ultraviolet/visible absorption spectrum of Pyflubumide have been conducted.[3]
However, specific absorption maxima (Amax) and molar absorptivity data are not available in
the public domain literature reviewed.

Experimental Protocols

Detailed and validated protocols are essential for the accurate analysis of Pyflubumide in
various matrices.

Residue Analysis by LC-MS/MS

A QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is commonly
used for the determination of Pyflubumide and its NH-metabolite in crop commodities.[7]

1. Sample Extraction:

 Homogenize samples (e.g., tea leaves, apples) with a mixture of water and acetonitrile
(ACN).[7]

e Add partitioning salts, typically magnesium sulfate (MgSOa) and sodium chloride (NacCl), and
shake vigorously.[7]

o Centrifuge to separate the layers.[7]
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2. Sample Clean-up (Dispersive Solid-Phase Extraction - dSPE):
o For tea leaf extracts, an aliquot may be evaporated under nitrogen.[7]

o For tea infusion samples, clean-up can be performed using an octadecyl silylated silica gel
(C18) SPE disk followed by a graphite carbon mini-column.[7]

3. LC-MS/MS Analysis:

 Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass
spectrometer.

« lonization Mode: Electrospray lonization (ESI) in positive-ion mode.[7]

» Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% acetic
acid.[3]

e Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific mass
transitions for Pyflubumide (m/z 536.2 — 155.1) and Pyflubumide-NH (m/z 466.2 -
111.5).[7]

o Quantification: The limit of quantification (LOQ) for this method is typically around 0.01 ppm
for each analyte.[7]

NMR Spectroscopy Protocol

For structural confirmation, the following general protocol is used.
e Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker ARX-400).[5]

o Sample Preparation: Dissolve a sufficient amount of purified Pyflubumide in deuterated
dimethyl sulfoxide (DMSO-de).

 Internal Standard: Use tetramethylsilane (TMS) as the internal standard for chemical shift
referencing (0.00 ppm).[5]

e Acquisition: Record *H NMR spectra, ensuring adequate signal-to-noise ratio.
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Visualization of Mechanism and Workflow

Mechanism of Action: From Pro-acaricide to Target
Inhibition

Pyflubumide acts as a pro-acaricide, meaning it is converted to its biologically active form
within the target mite.[1] This active metabolite, Pyflubumide-NH, then inhibits mitochondrial

complex I, disrupting the electron transport chain and leading to a fatal depletion of cellular
energy (ATP).[1][2]

ic Activation
(Deacylation in Mite)

Pyflubumide (Pro-acaricide)

Active NH-Metabolite

Disruption of
Electron Transport Chain

Decreased ATP Production

Inhibition Acaricidal Effect

Mitochondrial Complex II
(Succinate Dehydrogenase)

Figure 1: Pyflubumide Metabolic Activation and Mechanism of Action

Click to download full resolution via product page

Pyflubumide's metabolic activation pathway.

General Workflow for Spectroscopic Characterization

The logical workflow for identifying and characterizing a novel compound like Pyflubumide
involves a systematic progression from synthesis and purification to detailed spectroscopic
analysis for structural confirmation and subsequent method development for quantitative
analysis.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1473361?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6183382/
https://www.benchchem.com/product/b1473361?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6183382/
https://www.benchchem.com/product/b1473361
https://www.benchchem.com/product/b1473361?utm_src=pdf-body-img
https://www.benchchem.com/product/b1473361?utm_src=pdf-body
https://www.benchchem.com/product/b1473361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

SUES

Purification
(e.g., Column Chromatography)

>¥nthesis & Purification

Mass Spectrometry
(HRMS, MS/MS)

NMR (*H, 3C) IR & UV-Vis Spectroscopy

tural Elucidatign

Structure Confirmation

Quantitative Method
Development (LC-MS/MS)

Confirmation & Analysis

Figure 2: General Experimental Workflow for Compound Characterization
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A typical workflow for chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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